molecular formula C18H17F3N2O3S B2854148 Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate CAS No. 625376-81-0

Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate

Cat. No. B2854148
CAS RN: 625376-81-0
M. Wt: 398.4
InChI Key: OMGPKNBCTFSWTE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution . The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Highly Functionalized Compounds : Some compounds are synthesized through reactions involving ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation processes. This methodology could be analogous in synthesizing complex molecules similar to Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate, highlighting the compound's potential in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Antimicrobial and Cytotoxic Activity

  • Antimycobacterial Agents : Certain tetrahydro-pyridine esters show in vitro activity against Mycobacterium tuberculosis, suggesting that structurally similar compounds, such as Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate, could have potential applications in developing new antimycobacterial agents (Raju et al., 2010).

Material Science and Catalysis

  • Electronic Influence in Catalysis : The position of sulfur atoms in thienyl groups of ligands significantly impacts the catalytic activity of cobalt(II) complexes in ethylene oligomerization. This research area may encompass the synthesis and application of Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate in developing new catalysts or materials (Bianchini et al., 2007).

Pharmacological Research

  • Synthesis and Pharmacological Applications : Although specific applications in pharmacology for the exact compound are not directly mentioned, the methodologies and reactions used in synthesizing complex pyridine derivatives hint at the compound's potential utility in synthesizing pharmacologically active molecules or intermediates (Andersen et al., 2013).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds.

Pharmacokinetics

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its ADME properties could be related to this process.

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of new organic compounds, which could have various molecular and cellular effects depending on their structure and properties.

properties

IUPAC Name

ethyl 4-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-3-25-16(24)5-4-8-27-17-12(10-22)13(18(19,20)21)9-14(23-17)15-7-6-11(2)26-15/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGPKNBCTFSWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=C(C(=CC(=N1)C2=CC=C(O2)C)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate

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